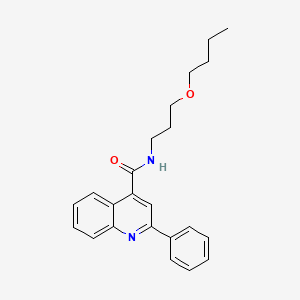
N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a butoxypropyl group attached to the nitrogen atom and a phenyl group attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base.
Attachment of the Butoxypropyl Group: The butoxypropyl group can be attached through a nucleophilic substitution reaction, where 3-butoxypropylamine reacts with the quinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The butoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3) can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
Chemistry: N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and cancer. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3-butoxypropyl)-3-(4-methylbenzyl)-1-benzothiophene-2-carboxamide
- N-(3-butoxypropyl)-4-phenoxybutanamide
- N-(3-butoxypropyl)-3-phenylmethanesulfonylpropanamide
Comparison:
- N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct biological activities compared to other similar compounds.
- N-(3-butoxypropyl)-3-(4-methylbenzyl)-1-benzothiophene-2-carboxamide has a benzothiophene core, which may result in different chemical reactivity and biological properties.
- N-(3-butoxypropyl)-4-phenoxybutanamide contains a phenoxybutanamide structure, which may influence its solubility and interaction with biological targets.
- N-(3-butoxypropyl)-3-phenylmethanesulfonylpropanamide has a sulfonyl group, which can affect its chemical stability and reactivity.
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O2/c1-2-3-15-27-16-9-14-24-23(26)20-17-22(18-10-5-4-6-11-18)25-21-13-8-7-12-19(20)21/h4-8,10-13,17H,2-3,9,14-16H2,1H3,(H,24,26) |
InChI Key |
HSIWMFWTHXZYDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















